Rose oxide

描述

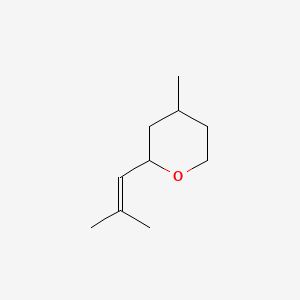

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-2-(2-methylprop-1-enyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCBTSFUTPZVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C1)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051771 | |

| Record name | 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless mobile liquid, powerful, distinctive geranium top note | |

| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

86.00 °C. @ 20.00 mm Hg | |

| Record name | Rose oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

764 mg/L @ 20 °C (exp), Slightly soluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | Rose oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.873-0.877 | |

| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16409-43-1 | |

| Record name | Rose oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rose oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-4-methyl-2-(2-methylprop-1-enyl)pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rose oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Rose Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, and olfactory perception of rose oxide, a monoterpene ether with significant applications in the fragrance, flavor, and potentially, pharmaceutical industries.

Chemical Structure and Stereoisomerism

This compound, systematically named tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is a heterocyclic organic compound with the molecular formula C₁₀H₁₈O.[1][2] Its structure consists of a tetrahydropyran ring substituted with a methyl group at position 4 and a 2-methyl-1-propenyl group at position 2.

The presence of two chiral centers at positions 2 and 4 of the tetrahydropyran ring gives rise to four possible stereoisomers. These stereoisomers exist as two pairs of diastereomers, known as the cis and trans isomers, with each pair consisting of two enantiomers ((+)- and (-)-).[2]

The four stereoisomers of this compound are:

-

(2S,4R)-(-)-cis-rose oxide: This is the most olfactively significant isomer, largely responsible for the characteristic scent of roses.[2][3]

-

(2R,4S)-(+)-cis-rose oxide: The enantiomer of the (-)-cis isomer.[4]

-

(2S,4S)-(+)-trans-rose oxide: One of the trans enantiomers.[5]

-

(2R,4R)-(-)-trans-rose oxide: The other trans enantiomer.[6]

The spatial arrangement of the substituents on the tetrahydropyran ring dictates the cis or trans configuration, while the absolute configuration at the chiral centers determines the (+) or (-) enantiomer.

Quantitative Data

The distinct stereochemistry of each this compound isomer significantly influences its physical and olfactory properties.

| Stereoisomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Odor Threshold (ppb) | Odor Description |

| (-)-cis-Rose Oxide | (2S,4R)-Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | 876-17-5 | 154.25 | 0.5[2] | Typical rose, floral green[2] |

| (+)-cis-Rose Oxide | (2R,4S)-Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | 4610-11-1 | 154.25 | 50-160 | Floral-green, rose[7] |

| (-)-trans-Rose Oxide | (2R,4R)-Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | 876-18-6 | 154.25 | 50-160 | Floral-green, herbal (minty), fruity[7] |

| (+)-trans-Rose Oxide | (2S,4S)-Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | 5258-10-6 | 154.25 | 50-160 | Spicier[8] |

| Racemic Mixture | Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | 16409-43-1 | 154.25 | - | Varies with isomer ratio |

Experimental Protocols

Synthesis of this compound via Photooxygenation of Citronellol

This protocol describes the industrial synthesis of a mixture of cis- and trans-rose oxide from citronellol.

Materials:

-

Citronellol

-

Methanol (MeOH)

-

Rose Bengal (photosensitizer)

-

Sodium borohydride (NaBH₄)

-

5% aqueous ammonium dihydrogen phosphate ((NH₄)H₂PO₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Photooxygenation: A solution of citronellol (e.g., 500 mg, 3.20 mmol) and Rose Bengal (e.g., 32 mg, 0.032 mmol) in methanol (e.g., 8 mL) is prepared in a suitable reaction vessel. The solution is purged with dry air and irradiated with a white light source (e.g., a high-pressure sodium lamp). The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (approximately 8 hours).[7]

-

Reduction: The reaction mixture is cooled to 0°C, and sodium borohydride (e.g., 157 mg, 4.16 mmol) is added portion-wise to reduce the intermediate hydroperoxides. The reduction is monitored by TLC and is typically complete within 5 hours.[7]

-

Work-up: The reaction mixture is poured into a mixture of 5% aqueous (NH₄)H₂PO₄ and 1 M HCl (5:1 ratio). The methanol is removed under reduced pressure, and the aqueous phase is extracted twice with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude diol intermediate.[7]

-

Cyclization: The crude diol is treated with a catalytic amount of sulfuric acid and heated. This acid-catalyzed ring-closure forms a mixture of cis- and trans-rose oxide.[2]

-

Purification: The resulting mixture of this compound isomers can be purified by fractional distillation.

Separation of this compound Stereoisomers by Chiral Gas Chromatography (GC)

This protocol outlines a general procedure for the analytical separation of the four stereoisomers of this compound.

Instrumentation and Materials:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral capillary column (e.g., Hydrodex β-TBDAc, 50 m x 0.25 mm, 0.25 µm film thickness).[9]

-

Helium (carrier gas).

-

Sample of this compound mixture diluted in a suitable solvent (e.g., 1% in methylene chloride).[10]

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C (FID) or as per MS requirements.

-

Carrier Gas Flow Rate: 1 mL/min (constant flow).

-

Split Ratio: 1:100.[11]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 130°C at 1°C/min, hold for 1 minute.

-

Ramp 2: Increase to 200°C at 2°C/min, hold for 3 minutes.[11]

-

-

Injection Volume: 1 µL.

Procedure:

-

Prepare a diluted sample of the this compound mixture.

-

Set up the GC with the chiral column and the specified analytical conditions.

-

Inject the sample into the GC.

-

Acquire the chromatogram and/or mass spectra. The different stereoisomers will elute at distinct retention times, allowing for their separation and quantification.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of these molecules with olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[1][12] While the specific receptor for each this compound stereoisomer has not been definitively identified, research has implicated certain human olfactory receptors, such as hOR1A2, in the detection of key rose scent components like geraniol and citronellol. Additionally, olfactory receptors have been identified in skin cells that are activated by rose extracts.[1][12]

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating a downstream signaling cascade. This cascade generally involves the following key steps:

-

Receptor Activation: The odorant-OR complex activates an associated heterotrimeric G-protein (typically Gαolf).

-

Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the open CNG channels depolarizes the olfactory sensory neuron.

-

Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. aidic.it [aidic.it]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Photooxidation of Citronellol: A Way to Monomers for Functionalized Bio-Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. photobiology.com [photobiology.com]

- 8. agilent.com [agilent.com]

- 9. scispec.co.th [scispec.co.th]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Human-like smelling of a rose scent using an olfactory receptor nanodisc-based bioelectronic nose - PMC [pmc.ncbi.nlm.nih.gov]

The Scent of Roses: A Technical Guide to the Natural Occurrence of Rose Oxide in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rose oxide, a monoterpene ether, is a key aroma compound found in a variety of essential oils, most notably in rose and geranium oils. Its characteristic floral and green scent profile makes it a valuable component in the fragrance and flavor industries. This technical guide provides an in-depth overview of the natural occurrence of this compound in essential oils, focusing on its quantitative distribution, biosynthetic pathways, and relevant experimental protocols for its analysis. Furthermore, this guide explores the emerging pharmacological interest in this compound, detailing its anti-inflammatory and potential neuropharmacological activities, making it a molecule of interest for drug development professionals. All data is presented in a structured format for clarity and comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

This compound is a heterocyclic monoterpenoid with the chemical formula C₁₀H₁₈O. It exists as two main diastereomers, cis-rose oxide and trans-rose oxide, each with its own enantiomers. The (-)-cis isomer is particularly noted for its low odor threshold and significant contribution to the characteristic scent of roses. While it is a minor constituent by volume in many essential oils, its potent aroma makes it a crucial component of their overall sensory profile. This guide will delve into the quantitative aspects of its natural occurrence, the biochemical pathways leading to its formation in plants, and the analytical methodologies for its identification and quantification. Additionally, we will explore its biological activities, which suggest a potential for therapeutic applications.

Quantitative Occurrence of this compound in Essential Oils

The concentration of this compound varies significantly among different plant species and even between different chemotypes or cultivars of the same species. Environmental factors and distillation methods can also influence the final concentration in the essential oil. The following table summarizes the quantitative data for cis- and trans-rose oxide in several commercially important essential oils.

| Essential Oil | Plant Species | cis-Rose Oxide (%) | trans-Rose Oxide (%) | Total this compound (%) | Reference(s) |

| Rose Oil | Rosa damascena | 0.16 - 0.55 | 0.09 | 0.25 - 0.64 | [1][2] |

| Geranium Oil | Pelargonium graveolens | 0.4 - 3.5 | 0.27 - 0.67 | 0.67 - 4.17 | [3][4] |

| Marjoram Oil | Origanum majorana | Present (unquantified) | Present (unquantified) | - | |

| Thyme Oil | Thymus vulgaris | Present (unquantified) | Present (unquantified) | - | |

| Litsea Cubeba Oil | Litsea cubeba | Present (unquantified) | Present (unquantified) | - |

Biosynthesis of this compound

The biosynthesis of this compound in plants is an intricate process that begins with the precursor citronellol. The pathway involves enzymatic oxidation and subsequent intramolecular cyclization. While the complete enzymatic cascade is still under investigation in all species, the key steps have been elucidated.

The proposed biosynthetic pathway involves the allylic hydroxylation of citronellol to form a diol intermediate. This reaction is believed to be catalyzed by a cytochrome P450 monooxygenase. The resulting diol then undergoes an acid-catalyzed or enzymatic cyclization to form the tetrahydropyran ring of this compound. The stereochemistry of the final this compound isomers is dependent on the stereochemistry of the citronellol precursor and the nature of the cyclization step.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

The Biosynthesis of Rose Oxide in Rosa damascena: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of rose oxide, a key fragrance compound in the Damask rose (Rosa damascena). The document outlines the non-canonical pathway for the synthesis of its precursors, details the likely enzymatic steps leading to the final product, presents quantitative data on relevant compounds, and provides detailed experimental protocols for key analytical and biochemical procedures.

Introduction

This compound is a monoterpene ether that, despite its relatively low concentration, is a major contributor to the characteristic floral and green scent of Damask rose essential oil. Understanding its biosynthesis is of significant interest for the fragrance and cosmetic industries, as well as for researchers in plant biochemistry and metabolic engineering. Recent studies have revealed a unique, terpene synthase-independent pathway for the production of the key precursor, geraniol, in roses. This guide synthesizes the current knowledge on the complete biosynthetic route from primary metabolites to this compound in Rosa damascena.

The Biosynthetic Pathway of this compound Precursors: A Non-Canonical Route

In contrast to many other plant species that utilize terpene synthases for monoterpene production, roses employ a novel pathway for the synthesis of geraniol, a primary precursor to this compound. This pathway is initiated in the cytoplasm and involves the key enzyme, a Nudix hydrolase.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The universal precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. While the MEP pathway is typically associated with monoterpene synthesis, evidence suggests that the cytosolic MVA pathway is the primary source of precursors for geraniol biosynthesis in roses.

The Role of RhNUDX1 in Geraniol Biosynthesis

The key step in the non-canonical geraniol biosynthesis in roses is the conversion of geranyl pyrophosphate (GPP) to geraniol. This reaction is not catalyzed by a geraniol synthase but by a two-step process initiated by a Nudix hydrolase.

In Rosa hybrida, the enzyme RhNUDX1 has been identified as a geranyl pyrophosphate diphosphohydrolase.[1][2][3] This cytosolic enzyme hydrolyzes GPP to geranyl monophosphate (GP).[2] Subsequently, an as-yet-unidentified phosphatase is proposed to dephosphorylate GP to yield free geraniol.[2]

The following diagram illustrates the non-canonical biosynthesis of geraniol in Rosa damascena.

Conversion of Precursors to this compound

The final steps in the biosynthesis of this compound involve the oxidation and subsequent cyclization of the monoterpenol precursors, primarily citronellol and geraniol. While the precise enzymes have not been definitively characterized in Rosa damascena, evidence from other systems and chemical synthesis points towards the involvement of cytochrome P450 monooxygenases and potentially alcohol dehydrogenases.

A proposed pathway involves the hydroxylation of citronellol at the C6 or C7 position, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydrofuran ring of this compound.[4] Alternatively, geraniol can be reduced to citronellol, which then enters this pathway. The oxidation of geraniol can also lead to intermediates that cyclize to form this compound.

The diagram below outlines a plausible enzymatic pathway for the conversion of citronellol to this compound.

Quantitative Data

The chemical composition of Rosa damascena essential oil has been extensively studied. The following tables summarize the reported concentrations of this compound and its key precursors.

Table 1: Concentration of this compound and its Precursors in Rosa damascena Essential Oil

| Compound | Concentration Range (%) | Reference(s) |

| (-)-Citronellol | 33.0 - 47.5 | [5] |

| Geraniol | 4.0 - 21.89 | [5][6] |

| Nerol | 1.4 - 11.1 | [5] |

| (-)-cis-Rose Oxide | 0.09 - 0.38 | [5] |

| (-)-trans-Rose Oxide | 0.17 | [5] |

Note: Concentrations can vary significantly based on geographic origin, harvest time, and extraction method.

While specific kinetic parameters for RhNUDX1 from Rosa damascena are not yet available, studies on a homologous Nudix hydrolase (PgNdx1) from rose-scented geranium (Pelargonium graveolens) provide valuable insights.

Table 2: Kinetic Parameters of a Homologous Nudix Hydrolase (PgNdx1) from Pelargonium graveolens

| Substrate | KM (µM) | Reference |

| Geranyl Diphosphate (GPP) | ~0.75 |

This data provides an estimate of the substrate affinity for a related enzyme and suggests that RhNUDX1 likely has a high affinity for GPP.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesis of methodologies reported for the analysis of floral volatiles.[7][8]

Objective: To identify and quantify volatile compounds, including this compound and its precursors, from Rosa damascena petals.

Materials:

-

Fresh Rosa damascena petals

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated magnetic stirrer

-

GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Internal standard (e.g., n-alkane series for Retention Index calculation)

Procedure:

-

Sample Preparation: Weigh 1.0 g of fresh rose petals and place them into a 20 mL headspace vial.

-

Internal Standard: Add a known amount of internal standard solution to the vial.

-

Incubation and Extraction: Seal the vial and place it on a heated magnetic stirrer. Incubate at 40°C for 30 minutes to allow for the equilibration of volatiles in the headspace.

-

SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and stirring.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption (e.g., 5 minutes in splitless mode).

-

GC Separation: Program the GC oven temperature to separate the volatile compounds. A typical program would be: initial temperature of 50°C for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV) with a scan range of m/z 40-400.

-

Data Analysis: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (RI) with literature values. Quantify the compounds by comparing their peak areas to that of the internal standard.

Heterologous Expression and Functional Characterization of RhNUDX1

This protocol is based on the methods described for the characterization of RhNUDX1.

Objective: To produce recombinant RhNUDX1 protein and verify its enzymatic activity.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with an N-terminal fusion tag like His-tag or NusA-tag for improved solubility)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Enzyme assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Substrate: Geranyl pyrophosphate (GPP)

-

LC-MS system for product analysis

Procedure:

-

Cloning: Clone the coding sequence of RhNUDX1 into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Protein Expression:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

Elute the recombinant protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

Verify the purity of the protein by SDS-PAGE.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the enzyme assay buffer, a known concentration of purified RhNUDX1 protein, and GPP (e.g., 100 µM).

-

Incubate the reaction at 30°C for a specific time period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

-

-

Product Analysis:

-

Analyze the reaction products by LC-MS to detect the formation of geranyl monophosphate (GP).

-

To confirm the production of geraniol, a phosphatase can be added to the reaction mixture to convert the GP product to geraniol, which can then be detected by GC-MS.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the identification and characterization of genes involved in a terpene biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Rosa damascena is a complex process that involves a unique, non-canonical pathway for the synthesis of its monoterpenol precursors. The discovery of the role of the Nudix hydrolase RhNUDX1 in geraniol formation has significantly advanced our understanding of terpene metabolism in roses. While the subsequent enzymatic steps leading to this compound are not yet fully elucidated, the likely involvement of cytochrome P450 monooxygenases and other oxidative enzymes provides a clear direction for future research. The protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to further investigate and potentially manipulate this important biosynthetic pathway for applications in the fragrance, cosmetic, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PDB-101: Molecule of the Month: Alcohol Dehydrogenase [pdb101.rcsb.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of (-)-cis- and (-)-trans-rose oxide by cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Decoding the Rose: An In-depth Technical Guide to the Olfactory Properties of Rose Oxide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the distinct olfactory properties of the four stereoisomers of rose oxide, a key fragrance compound. By delving into the quantitative olfactory thresholds, detailed experimental methodologies for their determination, and the underlying signaling pathways, this document serves as a critical resource for professionals in the fields of sensory science, fragrance chemistry, and pharmacology.

Olfactory Profile of this compound Stereoisomers

This compound, a monoterpenoid, exists as four stereoisomers: (2S,4R)-(-)-cis-rose oxide, (2R,4S)-(+)-cis-rose oxide, (2S,4S)-(-)-trans-rose oxide, and (2R,4R)-(+)-trans-rose oxide. These enantiomeric and diastereomeric pairs exhibit distinct odor characteristics and detection thresholds, highlighting the stereospecific nature of olfactory perception. The (-)-cis isomer is widely recognized as the principal contributor to the characteristic scent of roses.[1][2]

Quantitative Olfactory Data

| Stereoisomer | CAS Number | Odor Detection Threshold | Odor Description |

| (-)-cis-Rose Oxide | 876-17-5 | 0.5 ppb[1][2][3] | Typical rose, floral green[1] |

| (+)-cis-Rose Oxide | 4610-11-1 | Not explicitly found | Floral-green, rose |

| (-)-trans-Rose Oxide | 876-18-6 | Not explicitly found | Floral-green, herbal, minty, fruity |

| (+)-trans-Rose Oxide | 5258-10-6 | Not explicitly found | Not explicitly found |

| Racemic this compound | 16409-43-1 | 50 ppb[4] | Strong rose-geranium, metallic-green edges[5] |

| General Range for all four epimers | 0.5 to 160 µg/L[6] |

Experimental Protocols for Olfactory Analysis

The determination of the olfactory properties of chiral molecules like this compound requires specialized analytical and sensory evaluation techniques. Gas Chromatography-Olfactometry (GC-O) and trained sensory panels are the primary methods employed for this purpose.

Enantioselective Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds in a sample. For chiral analysis of this compound enantiomers, an enantioselective GC column is crucial.

Methodology:

-

Sample Preparation: this compound stereoisomers are diluted in an appropriate solvent (e.g., diethyl ether or hexane) to a series of concentrations.

-

Gas Chromatography System:

-

Injector: Split/splitless injector, operated in split mode (e.g., 100:1 split ratio) to handle the concentrations required for olfactometry.

-

Column: An enantioselective capillary column, such as one coated with a cyclodextrin derivative (e.g., diethyl-tert-butylsilyl-β-cyclodextrin), is essential for the separation of the stereoisomers.[7]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to ensure the separation of the enantiomers. For example, an initial temperature of 45°C held for 6 minutes, followed by a ramp of 2°C/min to 200°C.[7]

-

-

Olfactometry Port: The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a sniffing port. The sniffing port is heated to prevent condensation and humidified air is added to prevent nasal dehydration of the panelist.

-

Data Collection: A trained panelist sniffs the effluent from the olfactometry port and records the retention time, duration, and a descriptor for each odor perceived.

-

Odor Threshold Determination (AEDA - Aroma Extract Dilution Analysis): Serial dilutions of the sample are analyzed by GC-O. The flavor dilution (FD) factor, which is the highest dilution at which an odor is still detected, is determined for each enantiomer.

Workflow for Enantioselective GC-O Analysis:

Sensory Panel Evaluation

Sensory panels provide qualitative and quantitative data on the odor characteristics of the this compound enantiomers. A highly trained panel is essential for obtaining reliable and reproducible results.

Methodology:

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and describe a wide range of standard odorants. They are specifically trained on the expected odor characteristics of rose and related green, fruity, and herbal notes.

-

Sample Preparation: The purified this compound enantiomers are diluted to concentrations above their respective detection thresholds in an odorless solvent (e.g., mineral oil or propylene glycol). Samples are presented on smelling strips or in glass vials.

-

Testing Environment: The evaluation is conducted in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination.

-

Evaluation Procedure (Descriptive Analysis):

-

Panelists are presented with the samples one at a time in a randomized order.

-

They are asked to describe the odor using a standardized lexicon of terms.

-

They then rate the intensity of specific attributes (e.g., "floral," "green," "fruity," "spicy") on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).

-

-

Data Analysis: The intensity ratings from all panelists are averaged, and statistical analysis (e.g., ANOVA) is used to determine significant differences in the sensory profiles of the enantiomers.

Logical Flow of Sensory Panel Evaluation:

Signaling Pathways in Olfactory Perception of Enantiomers

The ability to distinguish between stereoisomers is a fundamental aspect of olfaction and is initiated at the level of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs).[8]

General Olfactory Transduction Cascade

The binding of an odorant molecule to an OR on the cilia of an olfactory sensory neuron initiates a rapid signaling cascade:

-

Receptor Activation: The odorant molecule binds to a specific OR.

-

G-Protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the α-subunit of a specific G-protein (Gαolf).

-

Second Messenger Production: The activated Gαolf-GTP complex stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺).

-

Depolarization: The influx of positive ions depolarizes the neuron's membrane.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain.

Chiral Discrimination by Olfactory Receptors

The differential perception of this compound enantiomers arises from the stereospecificity of their interaction with ORs. The three-dimensional structure of the binding pocket of an OR allows it to interact differently with each enantiomer. This can result in:

-

Differential Binding Affinity: One enantiomer may bind with a higher affinity to a specific OR than the other, leading to a lower detection threshold.

-

Activation of Different Receptors: The enantiomers may activate completely different sets of ORs, resulting in distinct odor qualities.

-

Differential Receptor Activation: Both enantiomers may bind to the same receptor but induce different conformational changes, leading to variations in the downstream signaling and perceived odor.

While the specific olfactory receptors that bind to the various this compound enantiomers have not yet been definitively identified, molecular modeling studies on other chiral odorants and their corresponding ORs suggest that a network of amino acid residues within the transmembrane domains of the receptor forms a chiral binding pocket that is responsible for this discrimination.

Schematic of Olfactory Signaling Pathway for an Odorant:

Conclusion

The olfactory properties of this compound are highly dependent on its stereochemistry. The four stereoisomers possess distinct odor profiles and detection thresholds, which can be elucidated through a combination of enantioselective gas chromatography-olfactometry and trained sensory panel evaluations. The molecular basis for this chiral discrimination lies in the stereospecific interactions between the this compound enantiomers and olfactory receptors, which are G-protein coupled receptors that initiate a complex signaling cascade. A thorough understanding of these principles is paramount for the targeted design and application of fragrance compounds in various industries and for the development of novel therapeutics targeting the olfactory system. Further research is warranted to identify the specific olfactory receptors responsible for the perception of each this compound stereoisomer, which will provide deeper insights into the structure-activity relationships governing olfaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | PCIPL [pciplindia.com]

- 3. (Z)-rose oxide, 16409-43-1 [thegoodscentscompany.com]

- 4. fraterworks.com [fraterworks.com]

- 5. fraterworks.com [fraterworks.com]

- 6. researchgate.net [researchgate.net]

- 7. tomsic.co.jp [tomsic.co.jp]

- 8. Aroma Perception of this compound, Linalool and α-Terpineol Combinations in Gewürztraminer Wine | MDPI [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of Rose Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for rose oxide, a monoterpenoid found in essential oils and widely used in the fragrance and flavor industries. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring this data.

Spectroscopic Data of this compound

This compound exists as two diastereomers, cis-rose oxide and trans-rose oxide. The following tables summarize the available spectroscopic data for these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: 1H NMR Spectroscopic Data for this compound Isomers

| Proton | cis-Rose Oxide Chemical Shift (δ ppm) | trans-Rose Oxide Chemical Shift (δ ppm) |

| H-2 | ~4.0 - 4.2 | ~3.8 - 4.0 |

| H-3 | ~1.5 - 1.9 | ~1.5 - 1.9 |

| H-4 | ~1.6 - 2.0 | ~1.6 - 2.0 |

| H-5 | ~1.2 - 1.6 | ~1.2 - 1.6 |

| H-6 | ~3.4 - 3.8 | ~3.4 - 3.8 |

| H-7 (vinyl) | ~5.1 - 5.3 | ~5.1 - 5.3 |

| CH3 at C4 | ~0.9 (d) | ~0.9 (d) |

| (CH3)2 at C8 | ~1.6 - 1.7 (s) | ~1.6 - 1.7 (s) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer. The data presented here are approximate values based on typical spectra.

Table 2: 13C NMR Spectroscopic Data for this compound Isomers

| Carbon | cis-Rose Oxide Chemical Shift (δ ppm) | trans-Rose Oxide Chemical Shift (δ ppm) |

| C-2 | ~75 - 77 | ~73 - 75 |

| C-3 | ~33 - 35 | ~33 - 35 |

| C-4 | ~32 - 34 | ~32 - 34 |

| C-5 | ~40 - 42 | ~40 - 42 |

| C-6 | ~67 - 69 | ~67 - 69 |

| C-7 | ~122 - 124 | ~122 - 124 |

| C-8 | ~133 - 135 | ~133 - 135 |

| CH3 at C4 | ~21 - 23 | ~21 - 23 |

| C-9 (CH3) | ~18 - 20 | ~18 - 20 |

| C-10 (CH3) | ~25 - 27 | ~25 - 27 |

Note: The 13C NMR data is based on available information from spectral databases.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| ~2960 - 2850 | C-H stretch | Alkanes |

| ~1670 | C=C stretch | Alkene |

| ~1100 - 1050 | C-O-C stretch | Ether |

| ~1465 | C-H bend | CH2 |

| ~1375 | C-H bend | CH3 |

Note: The IR spectrum of rose petal extract shows broad bands in the range of 3500-3200 cm-1 which are attributed to O-H stretching of alcohols and phenols that may also be present in the essential oil.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining its molecular weight and structure. The molecular ion peak for this compound is observed at m/z = 154.[3]

Table 4: Mass Spectrometry Fragmentation Data for this compound Isomers

| m/z | Relative Intensity (trans-(-)-Rose Oxide) | Possible Fragment Ion |

| 139 | 99.99 | [M - CH3]+ |

| 69 | 60.40 | [C5H9]+ |

| 55 | 29.17 | [C4H7]+ |

| 41 | 34.60 | [C3H5]+ |

| 83 | 27.67 | [C6H11]+ |

Note: Data is for trans-(-)-Rose oxide.[4] Fragmentation patterns can vary slightly between isomers.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Detailed Experimental Protocols

The following are detailed protocols for obtaining NMR, IR, and MS data for this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of this compound for structural confirmation and isomeric analysis.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl3)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for both 1H and 13C NMR experiments (e.g., pulse sequence, number of scans, acquisition time, relaxation delay).

-

-

Data Acquisition:

-

Acquire the 1H NMR spectrum.

-

Acquire the proton-decoupled 13C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ 7.26 ppm for 1H and δ 77.16 ppm for 13C).

-

Integrate the peaks in the 1H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the 1H NMR spectrum.

-

Identify the chemical shifts of the carbon atoms in the 13C NMR spectrum.

-

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound to identify its characteristic functional groups.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO2, water vapor).

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm-1).

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the corresponding molecular vibrations and functional groups.[5]

-

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a this compound sample and obtain their mass spectra for identification and fragmentation analysis.

Materials:

-

This compound sample

-

Solvent for dilution (e.g., hexane or dichloromethane)

-

GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of hexane) in a GC vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might be: initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.[6]

-

Set the injector temperature (e.g., 250°C) and split ratio (e.g., 50:1).[6]

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Set the MS parameters: ion source temperature (e.g., 230°C), transfer line temperature (e.g., 280°C), and electron ionization energy (70 eV).[7]

-

Set the mass scan range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the TIC based on its retention time.

-

Analyze the mass spectrum of the this compound peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

-

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Propose a molecular formula for this compound, a rose-scented compound isola.. [askfilo.com]

- 4. This compound, trans-(-)- | C10H18O | CID 7093102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Identification of Chemical Components in Three Types of Rose Essential Oils Based on Gas Chromatography-Mass Spectrometry (GC-MS) and Chemometric Methods | MDPI [mdpi.com]

The Discovery, Isolation, and History of Rose Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rose oxide, a monoterpenoid ether, is a key fragrance and flavor compound found in a variety of natural sources, most notably in the essential oils of rose (Rosa damascena) and geranium (Pelargonium graveolens). Its discovery in 1959 marked a significant advancement in the understanding of floral scents. This technical guide provides an in-depth overview of the history of this compound's isolation, detailed experimental protocols for its extraction from natural sources and its chemical synthesis, a summary of its quantitative distribution, and an exploration of its biosynthesis.

Discovery and History

The discovery of this compound is credited to Casimir F. Seidel and Max Stoll at the Swiss fragrance and flavor company Firmenich in 1959.[1] This discovery was a significant milestone in the chemical analysis of essential oils, as it identified a previously unknown, yet highly impactful, constituent of Bulgarian rose oil. The unique and potent character of this compound, even at low concentrations, contributes significantly to the characteristic floral-green and slightly metallic notes of rose and geranium oils. It also plays a role in the flavor profile of fruits like lychee.

Initially, the isolation of this compound was a challenging endeavor due to its relatively low concentration in essential oils. Early methods relied on extensive fractional distillation of large quantities of rose oil, a costly and labor-intensive process. The advent of modern chromatographic techniques, particularly gas chromatography (GC), revolutionized the ability to isolate and identify such trace components with high precision.

Quantitative Analysis of this compound in Natural Sources

This compound exists as four stereoisomers: (–)-cis, (+)-cis, (–)-trans, and (+)-trans. The (–)-cis isomer is generally considered to possess the most characteristic and potent rose-like aroma. The relative abundance of these isomers and the total this compound content can vary significantly depending on the plant species, geographical origin, and extraction method.

| Essential Oil Source | Plant Species | Geographic Origin | This compound Content (%) | Predominant Isomer(s) | Reference(s) |

| Rose Oil | Rosa damascena | Bulgaria | 0.09 (trans) | trans | [2] |

| Rose Oil | Rosa damascena | Iran (Cultivar D211) | 0.15 | Not specified | [3] |

| Rose Oil | Rosa damascena | Iran (Cultivar D237) | 0.06 | Not specified | [3] |

| Rose Oil | Rosa damascena | China (Kushui) | 0.19 (cis) | cis | [4][5] |

| Rose Oil | Rosa rugosa | China | 0.11 (cis) | cis | [4][5] |

| Geranium Oil | Pelargonium graveolens | Not specified | Typically present | Not specified | [6] |

Experimental Protocols

Isolation of this compound from Essential Oils

The isolation of this compound from natural sources is a multi-step process that begins with the extraction of the essential oil, followed by purification techniques to separate the target compound.

3.1.1. Extraction of Essential Oil by Steam Distillation

-

Principle: Steam distillation is used to extract volatile compounds from plant material. Steam is passed through the plant material, causing the volatile oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.

-

Apparatus: Steam generator, distillation flask, condenser, receiving vessel.

-

Procedure:

-

Freshly harvested rose or geranium petals are placed in the distillation flask.

-

Steam is introduced into the bottom of the flask, permeating the plant material.

-

The volatile essential oils are carried over with the steam into the condenser.

-

The condensate, a mixture of essential oil and water (hydrosol), is collected in the receiving vessel.

-

The essential oil, being less dense than water, separates and can be collected.

-

3.1.2. Purification by Vacuum Fractional Distillation

-

Principle: Fractional distillation under vacuum is employed to separate components of the essential oil based on their boiling points. The reduced pressure lowers the boiling points, preventing thermal degradation of the compounds.

-

Apparatus: Round-bottom flask, heating mantle, fractionating column (e.g., Vigreux), condenser, receiving flasks, vacuum pump.

-

Procedure:

-

The crude essential oil is placed in the round-bottom flask.

-

The system is evacuated to a pressure of approximately 10-15 mmHg.[7]

-

The oil is gently heated. The fraction containing this compound will distill at approximately 70-75 °C under this pressure.[7]

-

Fractions are collected at different temperature ranges.

-

The collected fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction enriched with this compound.

-

Chemical Synthesis of this compound from Citronellol

The industrial synthesis of this compound typically starts from citronellol, a readily available monoterpene alcohol.

-

Principle: The synthesis involves a three-step process: photooxygenation of citronellol to form allylic hydroperoxides, reduction of the hydroperoxides to diols, and subsequent acid-catalyzed cyclization to form the tetrahydrofuran ring of this compound.

-

Reaction Scheme:

-

Photooxygenation: Citronellol + O₂ (in the presence of a photosensitizer, e.g., Rose Bengal) → Allylic hydroperoxides

-

Reduction: Allylic hydroperoxides + Reducing agent (e.g., Na₂SO₃) → Diols

-

Cyclization: Diols + Acid catalyst (e.g., H₂SO₄) → this compound (cis/trans mixture)

-

-

Procedure:

-

A solution of citronellol and a photosensitizer in a suitable solvent (e.g., methanol) is irradiated with visible light while oxygen is bubbled through the mixture.

-

The resulting hydroperoxide mixture is reduced with an aqueous solution of sodium sulfite.

-

After workup, the resulting diols are treated with a dilute acid, such as sulfuric acid, to induce cyclization.

-

The reaction mixture is neutralized, and the crude this compound is extracted.

-

Purification is achieved by fractional distillation under vacuum.[7]

-

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a volatile mixture. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification.

-

Typical GC-MS Parameters for this compound Analysis:

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium.

-

Oven Temperature Program: An initial temperature of around 50-60°C, held for a few minutes, followed by a ramp up to 220-250°C.[8]

-

Injector and Detector Temperature: Typically 230-250°C.[8]

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

-

Identification: this compound isomers can be identified by their characteristic retention times and mass spectra. The mass spectrum of this compound typically shows a molecular ion peak at m/z 154 and characteristic fragment ions.[9] Chiral GC columns can be used for the separation and identification of the individual enantiomers.[10]

Biosynthesis of this compound

The biosynthesis of this compound in plants begins with the production of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the methylerythritol phosphate (MEP) pathway, which occurs in the plastids.

The key steps in the biosynthesis of the this compound precursor, citronellol, are:

-

GPP Synthesis: IPP and DMAPP are condensed to form geranyl diphosphate (GPP), the precursor to all monoterpenes.

-

Geraniol Formation: In some plants, a Nudix hydrolase can convert GPP to geraniol monophosphate, which is then dephosphorylated to geraniol.

-

Citronellol Formation: Geraniol is then reduced to form citronellol.

The final cyclization to this compound in the plant is believed to be an enzymatic process, though the specific enzymes involved are still under investigation.

Visualizations

Caption: Chemical synthesis workflow for this compound from citronellol.

Caption: Experimental workflow for the isolation of this compound.

Caption: Simplified biosynthesis pathway of this compound in plants.

References

- 1. asianpubs.org [asianpubs.org]

- 2. nuft.edu.ua [nuft.edu.ua]

- 3. Variation in Flavonoid Compounds, Volatiles and Yield Related Traits in Different Iranian Rosa damascena Mill. Cultivars Based on SPME Arrow and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Chemical Profiling and Citronellol Enantiomers Distribution of Industrial-Type Rose Oils Produced in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. foreverest.net [foreverest.net]

- 7. US3166576A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. ez.restek.com [ez.restek.com]

- 9. EP0842926A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. journal.uctm.edu [journal.uctm.edu]

Rose Oxide: A Chiral Monoterpenoid Ether - A Technical Guide

Abstract: Rose oxide is a chiral monoterpenoid ether, a significant component of the fragrance of roses and other essential oils. It exists as four distinct stereoisomers, each possessing unique sensory properties. The (-)-cis isomer, in particular, is highly valued for its characteristic floral and green aroma. Beyond its prominent role in the flavor and fragrance industry, recent research has unveiled potential pharmacological activities, including anti-inflammatory and antidepressant effects, making it a molecule of interest for drug development. This guide provides an in-depth overview of the stereochemistry, physicochemical properties, synthesis, natural distribution, analytical methods for chiral separation, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Stereochemistry

This compound, chemically known as tetrahydro-4-methyl-2-(2-methylpropenyl)-2H-pyran, is a cyclic monoterpene ether.[1][2] Its structure contains two chiral centers, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These are more commonly referred to as (+)-trans, (-)-trans, (+)-cis, and (-)-cis isomers, respectively.[3][4] The cis/trans designation refers to the relative orientation of the methyl group at C4 and the isobutenyl group at C2. Only the (−)-cis isomer is primarily responsible for the typical rose (floral green) fragrance.[3][5]

The various isomers and the racemic mixture are characterized by distinct physical and chemical properties, which are crucial for their synthesis, separation, and application.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | [5][6][7] |

| Molecular Weight | 154.25 g/mol | [5][6][7][8] |

| Appearance | Colorless to pale yellow liquid | [5][6][9][10] |

| CAS Number (Mixture) | 16409-43-1 | [3][6][7][9] |

| Density | 0.871 - 0.877 g/cm³ at 20-25°C | [3][6][11][12] |

| Boiling Point | ~195-230°C at 760 mmHg; 70-86°C at 12-20 mmHg | [3][8][11][13][14] |

| Flash Point | 64 - 70°C (147 - 158°F) | [6][11][12][13] |

| Refractive Index (n20/D) | 1.450 - 1.458 | [5][12][13][15] |

| Solubility | Soluble in alcohol and oils; very slightly soluble in water | [10][11][12][16] |

| Log P (o/w) | 3.1 - 3.3 |[6][10][14][16] |

Table 2: Stereoisomers of this compound

| Isomer Name | CAS Number | Configuration | Odor Profile | Optical Rotation [α]20/D |

|---|---|---|---|---|

| (-)-cis-Rose Oxide | 876-17-5 | (2S, 4R) | The most desirable isomer; typical sweet, floral-green rose fragrance.[2][3][5][9] Odor threshold of 0.5 ppb.[3][5] | -28° ± 1° (neat) |

| (+)-cis-Rose Oxide | 4610-11-1 | (2R, 4S) | Floral-green and rose aromas.[17] | Not consistently reported. |

| (-)-trans-Rose Oxide | 876-18-6 | (2R, 4R) | Floral-green, herbal (minty), and fruity aromas.[4][17] | Not consistently reported. |

| (+)-trans-Rose Oxide | 5258-10-6 | (2S, 4S) | Green, spicy.[2] | Not consistently reported. |

Figure 1: Stereoisomers of this compound.

Natural Occurrence and Enantiomeric Distribution

This compound is a key aroma compound in various plants and fruits. It is found in essential oils of Bulgarian rose (Rosa damascena), geranium (Pelargonium graveolens), and Daphne odora.[1][2][5][6] It also contributes to the characteristic flavor profiles of lychee fruit and Gewürztraminer wines.[3][5][14] The enantiomeric distribution of this compound can vary significantly depending on the natural source, which is a critical factor for authenticity assessment.

Table 3: Enantiomeric Distribution of this compound in Selected Natural Sources

| Source | Predominant Isomer(s) | Typical Concentration / Ratio | Source(s) |

|---|---|---|---|

| Bulgarian Rose Oil (R. damascena) | (-)-cis | The (-)-isomer of the precursor, citronellol, is naturally present at >99%. | [18] |

| Geranium Oil | (-)-cis | Naturally found. | [2][9] |

| Gewürztraminer Wine | cis-Rose oxide | Enantiomeric ratio of cis-isomers can range from 76:24 to 58:42. | [17] |

| Lychee Fruit | Not specified | Contributes to flavor. |[3][5][14] |

Synthesis of this compound

Due to its low abundance in natural sources, chemical synthesis is the primary method for the commercial production of this compound.[17][19] Biotransformation routes are also being explored as a sustainable alternative.[5][17]

Chemical Synthesis

The most common industrial synthesis starts from citronellol.[3][6] The chirality of the final product is dependent on the enantiomer of citronellol used as the starting material.[6][17] For instance, (S)-(-)-citronellol is used for the stereoselective synthesis of (-)-cis-rose oxide.[17]

Figure 2: General workflow for the chemical synthesis of this compound.

Experimental Protocol 1: Synthesis of this compound from Citronellol

This protocol outlines the general steps for the industrial synthesis of a this compound isomer mixture.[3][5][6]

-

Photooxygenation of Citronellol:

-

Dissolve citronellol in a suitable solvent (e.g., toluene).

-

Add a photosensitizer (e.g., Rose Bengal).

-

Irradiate the mixture with visible light while bubbling oxygen through the solution at a controlled temperature (e.g., 0-10°C).

-

Monitor the reaction for the formation of the two corresponding allylic hydroperoxides.

-

-

Reduction to Diols:

-

To the resulting hydroperoxide mixture, add a reducing agent such as an aqueous solution of sodium sulfite (Na₂SO₃).

-

Stir the biphasic mixture vigorously until the reduction to the corresponding diols is complete (as monitored by peroxide test or TLC).

-

Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

-

Acid-Catalyzed Cyclization:

-

Remove the solvent from the diol mixture under reduced pressure.

-

Add a dilute solution of a strong acid, such as sulfuric acid (H₂SO₄), to the diols.

-

Heat the mixture to facilitate the ring-closure reaction. The strength of the acid and reaction temperature can influence the final cis:trans isomer ratio.[6]

-

After the reaction is complete, neutralize the mixture, wash with water, and dry the organic product.

-

-

Purification:

Analytical Methodologies for Chiral Separation

The analysis and separation of this compound stereoisomers are critical for quality control and for studying their distinct biological and sensory properties. Chiral chromatography is the most effective technique for this purpose.[20][21]

Experimental Protocol 2: Chiral Gas Chromatography (GC) Analysis

This protocol provides a general methodology for the enantioselective analysis of this compound stereoisomers.

-

Instrumentation:

-

A gas chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

-

A chiral capillary column. Cyclodextrin-based stationary phases, such as Hydrodex β-TBDAc, are effective for separating this compound enantiomers.[20]

-

-

Sample Preparation:

-

Dilute the this compound sample (or essential oil containing it) in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 100-1000 ppm).

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 2-5°C/min to 220°C, and hold for 5-10 minutes. (Note: The temperature program must be optimized for the specific column and analytes).

-

Detector Temperature (FID): 280°C

-

-

Data Analysis:

-

Identify the peaks corresponding to the four stereoisomers based on their retention times, which should be established using analytical standards.

-

Quantify the relative percentage of each isomer by integrating the peak areas. Good separation (resolution > 1.0) should be achieved between the enantiomeric pairs.[20]

-

Biological Activity and Potential Pharmacological Applications

While traditionally known for its fragrance, recent scientific investigations have highlighted the potential of this compound as a bioactive molecule, relevant to drug development professionals.

Studies have reported that this compound possesses anti-inflammatory and antidepressant properties.[19][22][23] The antidepressant activity is suggested to involve the modulation of the serotonergic pathway.[22] Computational (ADMET) predictions indicate that this compound has favorable pharmacokinetic properties for oral administration, including good intestinal absorption and low toxicity, further supporting its potential as a therapeutic agent.[19][22]

Figure 3: Proposed signaling pathway for the antidepressant activity of this compound.

These findings open new avenues for the application of this compound beyond the fragrance industry, suggesting its potential as a lead compound in the development of novel treatments for inflammatory and neurological disorders.

Applications in Industry

The primary application of this compound is in the flavor and fragrance industry.[2][9]

-

Fragrances: It is a high-impact material used to create rose, geranium, and other floral notes in perfumes, cosmetics, personal care products, and detergents.[5][6][9] Commercial products are often sold as specific cis/trans isomeric blends, such as 70:30 or 90:10.[10]

-

Flavors: As a flavoring agent, it is used in small quantities (0.01-0.2%) to enhance fruity and floral notes in foods and beverages, particularly those with raspberry, blackberry, or lychee profiles.[2][6][13]

Conclusion

This compound is a multifaceted chiral monoterpenoid ether whose significance extends from its well-established role in perfumery to its emerging potential in pharmacology. A thorough understanding of its stereochemistry, synthesis, and analysis is essential for its effective utilization. The distinct properties of its four stereoisomers underscore the importance of stereoselective synthesis and robust chiral separation techniques. The recent discovery of its biological activities, particularly its antidepressant effects via the serotonergic pathway, positions this compound as a promising candidate for further investigation in drug discovery and development. This guide provides a foundational technical overview to support and stimulate further research in this exciting area.

References

- 1. This compound | C10H18O | CID 27866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. foreverest.net [foreverest.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, trans-(-)- | C10H18O | CID 7093102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [essentialoil.in]

- 6. ScenTree - this compound (CAS N° 16409-43-1) [scentree.co]

- 7. scbt.com [scbt.com]

- 8. 3033-23-6 CAS MSDS ((-)-ROSE OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. foreverest.net [foreverest.net]

- 10. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 11. (-)-ROSE OXIDE | 3033-23-6 [m.chemicalbook.com]

- 12. This compound BASF [ventos.com]

- 13. (Z)-rose oxide, 16409-43-1 [thegoodscentscompany.com]

- 14. (E)-rose oxide, 4610-11-1 [thegoodscentscompany.com]

- 15. parchem.com [parchem.com]

- 16. nhpa.in [nhpa.in]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. journal.uctm.edu [journal.uctm.edu]

- 21. phx.phenomenex.com [phx.phenomenex.com]

- 22. Antidepressant activity of this compound essential oil: possible involvement of serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Rose Oxide Isomers

For Researchers, Scientists, and Drug Development Professionals

Rose oxide is a monoterpenoid and a key fragrance compound found in essential oils, most notably in roses and geraniums.[1][2] It also contributes to the flavor profiles of certain fruits, such as lychee, and wines like Gewürztraminer.[3][4] The molecule exists as four distinct stereoisomers, each possessing unique sensory and chemical characteristics. Understanding the nuanced differences between these isomers is critical for applications ranging from fine fragrance creation to food science and potentially for exploring their biological activities.

This technical guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of the cis- and trans-isomers of this compound. It includes detailed experimental protocols for its synthesis and analysis, alongside structured data tables and workflow diagrams to facilitate comprehension and application in a research and development setting.

Physical Properties of this compound Isomers

This compound is a colorless to pale yellow liquid with a characteristic floral, rosy, and geranium-like odor.[1][5] The odor profile, however, varies significantly between isomers. The cis-isomer is generally described as sweeter and more delicate, while the trans-isomer presents a greener, more herbaceous character.[1][2] The (-)-cis isomer, in particular, is recognized as the primary contributor to the typical rose fragrance, with an exceptionally low odor threshold of 0.5 ppb.[3][6]

The quantitative physical properties of the common racemic mixtures and specific isomers are summarized in the table below.

| Property | Value | Isomer(s) | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | All | [1][7] |

| Molecular Weight | 154.25 g/mol | All | [3][7][8] |

| Boiling Point | 230 °C (at 760 mmHg) | Mixture | [3] |

| 86 °C (at 20 mmHg) | Mixture | [8][9] | |

| 70-71 °C (at 12 mmHg) | (-)-cis | [10][11] | |

| Density | 0.875 g/cm³ | Mixture | [3][7] |

| 0.863 - 0.878 g/mL (at 25°C) | Mixture | [1] | |

| 0.871 g/mL (at 20°C) | (-)-cis | [10][11] | |

| Refractive Index | 1.453 - 1.457 (at 20°C) | Mixture | [6][8] |

| 1.450 - 1.458 (at 20°C) | Mixture | [1] | |

| 1.454 (at 20°C) | (-)-cis | [11] | |

| Flash Point | 70 °C (158 °F) | Mixture | [7] |

| 63.9 °C (147 °F) | Racemic Mixture | [12] | |

| 68 °C | (-)-cis | [11] | |

| Solubility | Soluble in alcohol; slightly soluble in water. | All | [5][13] |